6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate
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Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a useful research compound. Its molecular formula is C25H22N2O5S and its molecular weight is 462.52. The purity is usually 95%.
BenchChem offers high-quality 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal and Antibacterial Potential
Research has explored the use of pyrimidine derivatives, similar in structure to the compound , for their potential in insecticidal and antibacterial applications. Deohate and Palaspagar (2020) synthesized compounds by cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide, showing promising results against Pseudococcidae insects and selected microorganisms for antibacterial potential (Deohate & Palaspagar, 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of similar pyranone derivatives have been a significant focus. Sottofattori et al. (2002) conducted a study on the nucleophilic substitution reactions of pyranone derivatives, leading to the synthesis of various compounds with potential as oligonucleotide stabilization agents (Sottofattori et al., 2002).
Cytotoxic Activity
Studies have also been conducted on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a resemblance to the queried compound. Deady et al. (2003) focused on the synthesis of these derivatives, examining their cytotoxic activity against various cancer cell lines, showing that most compounds were potent cytotoxins (Deady et al., 2003).
Antimicrobial Activities
El-Agrody et al. (2000) synthesized new naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines, evaluating their antimicrobial activities. Some of the compounds gave promising results, highlighting the potential of these compounds in antimicrobial applications (El-Agrody et al., 2000).
Herbicidal Activities
In the agricultural sector, Fu-b (2014) synthesized a novel compound with a structure similar to the queried compound, showing significant herbicidal activities against certain weed species (Fu-b, 2014).
Antibacterial Evaluation of Heterocyclic Compounds
Azab, Youssef, and El-Bordany (2013) conducted research on heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activities. This research underscores the importance of heterocyclic compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxynaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-4-30-21-10-9-17-7-5-6-8-19(17)23(21)24(29)32-22-13-31-18(12-20(22)28)14-33-25-26-15(2)11-16(3)27-25/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFOQXYSQUBZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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